molecular formula C14H14O B1619711 Phenyl 3,5-xylyl ether CAS No. 25539-14-4

Phenyl 3,5-xylyl ether

Cat. No. B1619711
Key on ui cas rn: 25539-14-4
M. Wt: 198.26 g/mol
InChI Key: AQPZTEIAYGPWGS-UHFFFAOYSA-N
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Patent
US09162953B2

Procedure details

Following General Procedure A (90° C., 30 hours), 3,5-dimethyl phenol (183 mg, 1.5 mmol) is coupled with bromo-benzene (106 μL, 1.0 mmol) to give 98% 1,3-dimethyl-5-phenoxybenzene.
Quantity
183 mg
Type
reactant
Reaction Step One
Quantity
106 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[C:6]([CH3:8])[CH:7]=1.Br[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>>[CH3:8][C:6]1[CH:5]=[C:4]([O:9][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH:3]=[C:2]([CH3:1])[CH:7]=1

Inputs

Step One
Name
Quantity
183 mg
Type
reactant
Smiles
CC=1C=C(C=C(C1)C)O
Step Two
Name
Quantity
106 μL
Type
reactant
Smiles
BrC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=CC(=C1)OC1=CC=CC=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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